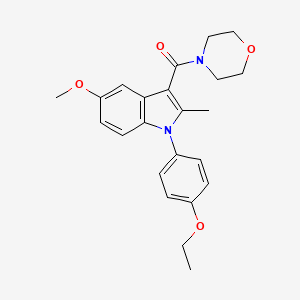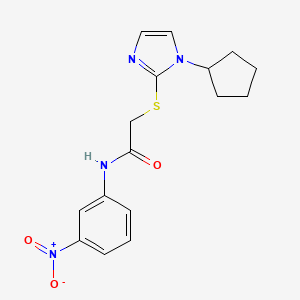![molecular formula C20H22N4O3S2 B3307359 5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 933004-21-8](/img/structure/B3307359.png)
5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
描述
5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential therapeutic applications in various fields of biochemistry and pharmacology.
科学研究应用
5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide has been studied for its potential therapeutic applications in various fields of biochemistry and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various disease processes. This compound has also been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its ability to inhibit specific enzymes and signaling pathways that are involved in various disease processes. For example, this compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion. Inhibition of this enzyme can lead to a decrease in the production of aqueous humor, making it a potential treatment for glaucoma.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes can lead to a decrease in the invasiveness and metastasis of cancer cells.
实验室实验的优点和局限性
One advantage of using 5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide in lab experiments is its potent inhibitory activity against specific enzymes and signaling pathways. This allows for the investigation of the role of these targets in various disease processes. However, a limitation of using this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide. One direction is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another direction is the investigation of the potential therapeutic applications of this compound in various disease processes, such as cancer, inflammation, and viral infections. Additionally, the potential toxicity and off-target effects of this compound should be further studied to ensure its safety and efficacy in clinical applications.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of biochemistry and pharmacology. Its potent inhibitory activity against specific enzymes and signaling pathways makes it a promising candidate for the development of novel therapeutics. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments and clinical applications.
属性
IUPAC Name |
5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-2-17-6-9-20(28-17)29(25,26)23-16-5-3-4-15(14-16)18-7-8-19(22-21-18)24-10-12-27-13-11-24/h3-9,14,23H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXLTOWGLZHIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate](/img/structure/B3307276.png)
![10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine](/img/structure/B3307285.png)


![N-(4-bromo-2-fluorophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3307302.png)
![2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3307304.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B3307308.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B3307314.png)
![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B3307321.png)

![(4-Benzylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3307331.png)
![4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307346.png)
![5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307351.png)
![4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine](/img/structure/B3307365.png)